molecular formula C5H10N2O4S B14743311 3-((2-Amino-2-oxoethyl)sulfinyl)alanine CAS No. 5461-95-0

3-((2-Amino-2-oxoethyl)sulfinyl)alanine

Cat. No.: B14743311
CAS No.: 5461-95-0
M. Wt: 194.21 g/mol
InChI Key: XSQKKPFNIVGDHL-UHFFFAOYSA-N
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Description

3-((2-Amino-2-oxoethyl)sulfinyl)alanine is an organic compound with the molecular formula C₅H₁₀N₂O₄S It is a derivative of alanine, where the amino group is substituted with a sulfinyl group and an amino-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Amino-2-oxoethyl)sulfinyl)alanine typically involves the reaction of alanine with sulfinyl and amino-oxoethyl reagents under controlled conditions. One common method involves the use of sulfinyl chloride and amino-oxoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-Amino-2-oxoethyl)sulfinyl)alanine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

3-((2-Amino-2-oxoethyl)sulfinyl)alanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((2-Amino-2-oxoethyl)sulfinyl)alanine involves its interaction with specific molecular targets and pathways. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The amino-oxoethyl group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-((2-Amino-2-oxoethyl)sulfanyl)alanine: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    3-((2-Amino-2-oxoethyl)sulfonyl)alanine: Contains a sulfonyl group instead of a sulfinyl group.

    3-((2-Amino-2-oxoethyl)thio)alanine: Features a thio group in place of the sulfinyl group.

Uniqueness

3-((2-Amino-2-oxoethyl)sulfinyl)alanine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the sulfinyl and amino-oxoethyl groups provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

CAS No.

5461-95-0

Molecular Formula

C5H10N2O4S

Molecular Weight

194.21 g/mol

IUPAC Name

2-amino-3-(2-amino-2-oxoethyl)sulfinylpropanoic acid

InChI

InChI=1S/C5H10N2O4S/c6-3(5(9)10)1-12(11)2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)

InChI Key

XSQKKPFNIVGDHL-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)S(=O)CC(=O)N

Origin of Product

United States

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